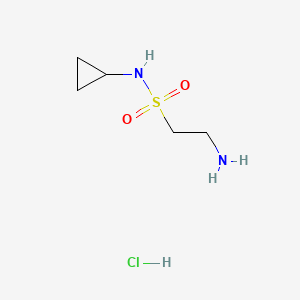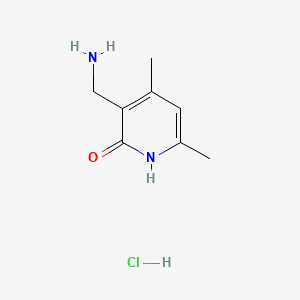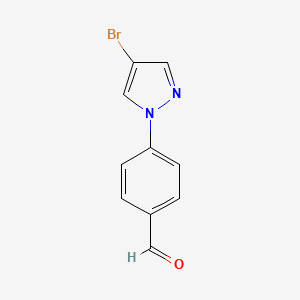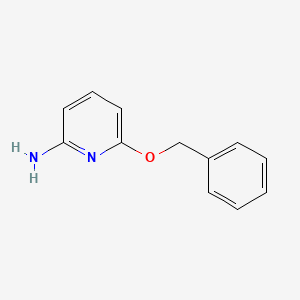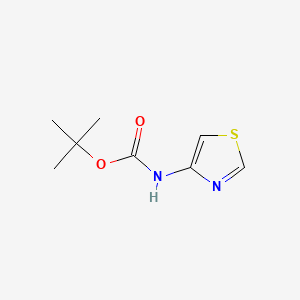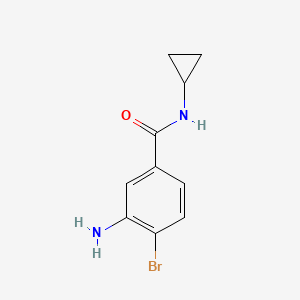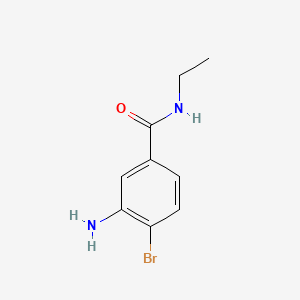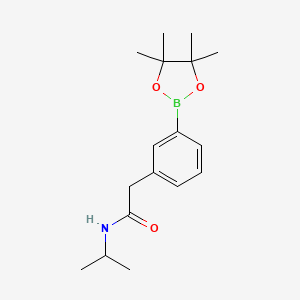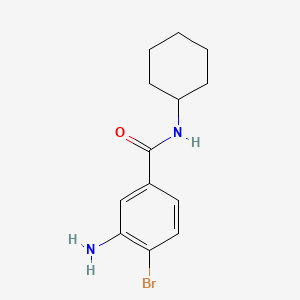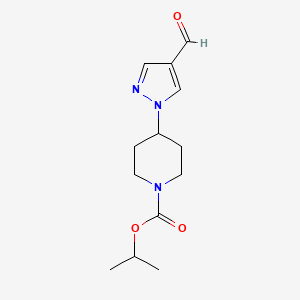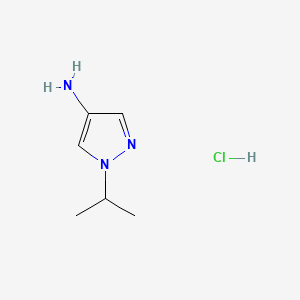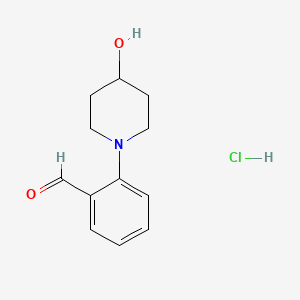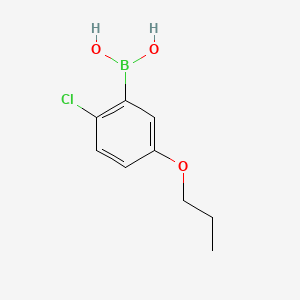
(2-Chloro-5-propoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256346-14-1 . It has a molecular weight of 214.46 and its linear formula is C9H12BClO3 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-propoxyphenyl)boronic acid” is represented by the linear formula C9H12BClO3 . The average mass of the molecule is 214.454 Da and the monoisotopic mass is 214.056808 Da .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-5-propoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(2-Chloro-5-propoxyphenyl)boronic acid” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 214.46 and its linear formula is C9H12BClO3 .科学的研究の応用
Suzuki–Miyaura Coupling
- Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The result of the SM coupling is the formation of a new carbon-carbon bond. This reaction has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals, due to its high efficiency and selectivity .
Sensing Applications
- Summary of the Application: Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The key interaction of boronic acids with diols allows for their use in homogeneous assays or heterogeneous detection .
- Methods of Application or Experimental Procedures: The sensing applications can be at the interface of the sensing material or within the bulk sample. The interaction of boronic acids with strong Lewis bases such as fluoride or cyanide anions leads to changes that can be detected .
- Results or Outcomes: Boronic acids have been used in the development of sensors for various analytes, including glucose and other sugars, as well as various anions .
Therapeutic Applications
- Summary of the Application: Boronic acids have found use in the development of therapeutics. For instance, the anti-cancer agent Velcade® is the first boronic acid-containing drug commercialized .
- Methods of Application or Experimental Procedures: Boronic acids can interact with various biological targets, leading to therapeutic effects. The specific methods of application would depend on the specific therapeutic being developed .
- Results or Outcomes: The development of boronic acid-based therapeutics has led to new treatments for various diseases, including cancer .
Biological Labelling and Protein Manipulation
- Summary of the Application: The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labelling, protein manipulation and modification .
- Methods of Application or Experimental Procedures: Boronic acids can interact with proteins, allowing for their manipulation and cell labelling . The specific methods of application would depend on the specific experiment being conducted .
- Results or Outcomes: Boronic acids have been used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Separation Technologies
- Summary of the Application: Boronic acids have been used in separation technologies .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific separation process being conducted .
- Results or Outcomes: The use of boronic acids in separation technologies has allowed for the development of new methods for separating complex mixtures .
Safety And Hazards
“(2-Chloro-5-propoxyphenyl)boronic acid” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
将来の方向性
Boronic acids, including “(2-Chloro-5-propoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron . Future research may focus on the development of new boronic acid-based compounds and their applications in various fields .
特性
IUPAC Name |
(2-chloro-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCYRXLLDQAMRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681652 |
Source


|
| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-propoxyphenyl)boronic acid | |
CAS RN |
1256346-14-1 |
Source


|
| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
